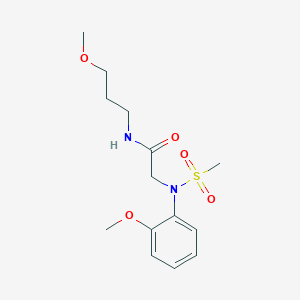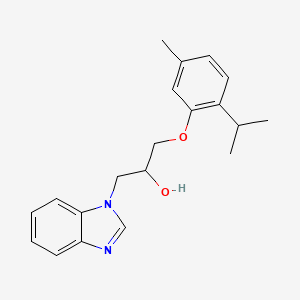
1-(3-chloro-2-methylphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chloro-2-methylphenyl)-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is commonly known as rimonabant and has been studied for its effects on the endocannabinoid system in the body.
作用机制
The mechanism of action of rimonabant involves its antagonistic effects on the CB1 receptor. By blocking the CB1 receptor, rimonabant reduces the activity of the endocannabinoid system, which plays a role in regulating appetite, energy metabolism, and insulin sensitivity. This results in a reduction in food intake, body weight, and improved insulin sensitivity.
Biochemical and Physiological Effects:
Rimonabant has been shown to have various biochemical and physiological effects in animal models. These include a reduction in food intake, body weight, and adipose tissue mass. Rimonabant has also been shown to improve insulin sensitivity and glucose metabolism. Additionally, rimonabant has been shown to reduce inflammation and oxidative stress, which are associated with various metabolic disorders.
实验室实验的优点和局限性
Rimonabant has several advantages for lab experiments, including its high purity and availability. However, there are also limitations to its use. Rimonabant has been shown to have potential side effects, including anxiety and depression, which may affect the interpretation of research results. Additionally, rimonabant has been shown to have species-specific effects, which may limit its applicability to human studies.
未来方向
There are several future directions for rimonabant research. One area of focus is the development of more selective CB1 receptor antagonists that have fewer side effects. Another area of focus is the investigation of rimonabant's effects on other physiological systems, such as the immune system and the gut microbiome. Additionally, there is potential for rimonabant to be used in combination with other therapeutic agents for the treatment of metabolic disorders such as obesity and type 2 diabetes.
Conclusion:
In conclusion, rimonabant is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. Its synthesis method has been optimized for high yield and purity, making it readily available for research purposes. Rimonabant has been shown to have various biochemical and physiological effects, including a reduction in food intake, body weight, and improved insulin sensitivity. While there are limitations to its use, there are also several future directions for rimonabant research, which may lead to the development of new therapeutic agents for the treatment of metabolic disorders.
合成方法
The synthesis of rimonabant involves the reaction of 3-chloro-2-methylbenzoic acid with 2,5-diketopiperazine in the presence of a base. The resulting intermediate is then reacted with tetrahydrofuran to yield rimonabant. This synthesis method has been optimized for high yield and purity, making rimonabant readily available for research purposes.
科学研究应用
Rimonabant has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of focus has been its effects on the endocannabinoid system. Rimonabant acts as a selective antagonist of the cannabinoid type 1 receptor (CB1), which is responsible for the psychoactive effects of cannabis. By blocking the CB1 receptor, rimonabant has been shown to reduce food intake, body weight, and improve insulin sensitivity in animal models.
属性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(oxolan-2-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-9-11(16)4-2-5-12(9)17-14(18)8-10(15(17)19)13-6-3-7-20-13/h2,4-5,10,13H,3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTQZEPCDDBIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)CC(C2=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-(tetrahydrofuran-2-yl)pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(5-{[1-(3-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B4897885.png)


![1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897903.png)
![2-amino-4-(3,4-dichlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B4897915.png)


![6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897931.png)
![N-[3-(4-fluorophenoxy)propyl]-1-butanamine](/img/structure/B4897937.png)


![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4897950.png)

